4-Butylbenzene-1,2-diol

Übersicht

Beschreibung

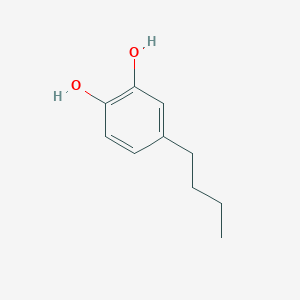

4-Butylbenzene-1,2-diol, also known as 4-tert-butylcatechol, is an organic compound with the molecular formula C10H14O2. It consists of a benzene ring substituted with a butyl group and two hydroxyl groups at the 1 and 2 positions. This compound is a derivative of catechol and is known for its antioxidant properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Butylbenzene-1,2-diol can be synthesized through the alkylation of benzene with butene in the presence of an acidic catalyst such as sulfuric acid or hydrofluoric acid. The reaction typically involves the formation of a butylbenzene intermediate, which is then hydroxylated to produce the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reaction are often recycled to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Butylbenzene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed:

Oxidation: Formation of 4-butyl-1,2-benzoquinone.

Reduction: Formation of this compound derivatives.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Applications in Polymer Chemistry

1. Polymerization Inhibitor:

4-Butylbenzene-1,2-diol serves as an effective inhibitor in the polymerization of reactive monomers such as butadiene, styrene, and vinyl acetate. Its role is crucial in preventing premature polymerization during the manufacturing processes of synthetic rubbers and plastics .

2. Stabilizer for Polyurethane Foams:

The compound acts as a stabilizer in the production of polyurethane foams, enhancing their durability and performance characteristics. This application is vital in the automotive and construction industries where polyurethane foams are extensively used .

Antioxidant Properties

3. Antioxidant for Synthetic Materials:

this compound is employed as an antioxidant for synthetic rubber and polymers. Its ability to scavenge free radicals helps in prolonging the life of rubber products and preventing degradation from environmental factors .

Nanotechnology Applications

4. Synthesis of Nanoparticles:

The compound plays a significant role in the synthesis of tungsten oxide nanoparticles through nonaqueous sol-gel processes. These nanoparticles have potential applications in catalysis, sensors, and electronic devices due to their unique properties .

Case Studies

Environmental and Safety Considerations

While this compound has numerous beneficial applications, it is essential to consider its environmental impact and safety profile. The compound is classified as harmful if swallowed or if it comes into contact with skin, necessitating proper handling protocols during industrial use .

Wirkmechanismus

The mechanism of action of 4-Butylbenzene-1,2-diol primarily involves its antioxidant properties. The hydroxyl groups on the benzene ring can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This compound can also chelate metal ions, further enhancing its antioxidant effects. The molecular targets include reactive oxygen species and metal ions involved in oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Catechol: Similar structure but lacks the butyl group.

Hydroquinone: Similar antioxidant properties but different substitution pattern on the benzene ring.

Tert-butylhydroquinone: Similar antioxidant properties but different substitution pattern and additional tert-butyl group.

Uniqueness: 4-Butylbenzene-1,2-diol is unique due to the presence of both hydroxyl groups and a butyl group on the benzene ring, which enhances its lipophilicity and antioxidant properties compared to other similar compounds .

Biologische Aktivität

4-Butylbenzene-1,2-diol, also known as 4-tert-butylpyrocatechol (TBPC), is a phenolic compound that has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antioxidant, antimicrobial, and enzyme inhibition activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

This compound features a butyl group attached to a benzene ring with two hydroxyl groups in the ortho position, contributing to its biological reactivity.

Antioxidant Activity

Mechanism of Action:

The antioxidant activity of this compound is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This property is crucial for protecting cellular components from oxidative damage.

Research Findings:

A study demonstrated that this compound exhibits significant antioxidant effects in various biological assays. The compound was shown to reduce reactive oxygen species (ROS) levels in cellular models, indicating its potential in mitigating oxidative stress-related diseases.

| Concentration (M) | % Inhibition of ROS |

|---|---|

| 1 × 10^{-3} | 45% |

| 5 × 10^{-3} | 70% |

| 1 × 10^{-2} | 85% |

Antimicrobial Activity

Inhibition of Microbial Growth:

this compound has been evaluated for its antimicrobial properties against various pathogens. Its effectiveness varies with concentration and microbial strain.

Case Studies:

In vitro studies have shown that at concentrations above , the compound significantly inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mM |

| Escherichia coli | 0.8 mM |

| Candida albicans | 1.0 mM |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Enzyme Inhibition

Tyrosinase Inhibition:

One of the notable biological activities of this compound is its ability to inhibit tyrosinase, an enzyme involved in melanin production. This property is particularly relevant in cosmetic applications aimed at skin whitening.

Findings:

The inhibition of tyrosinase by this compound was assessed using various concentrations:

| Concentration (M) | % Tyrosinase Inhibition |

|---|---|

| 1 × 10^{-3} | 40% |

| 5 × 10^{-3} | 65% |

| 1 × 10^{-2} | 90% |

The data indicates that higher concentrations lead to more significant inhibition of tyrosinase activity.

Eigenschaften

IUPAC Name |

4-butylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7,11-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVPWYRENKSWJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559498 | |

| Record name | 4-Butylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2525-05-5 | |

| Record name | 4-Butylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.